![molecular formula C16H15ClO3 B6405260 2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% CAS No. 1261947-95-8](/img/structure/B6405260.png)
2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid, also known as CMEPBA, is a type of organic compound that is commonly used in scientific research. It is a white, crystalline solid with a melting point of 122-124°C and a boiling point of 293-295°C. CMEPBA is highly soluble in water and ethanol, making it a versatile compound for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is not well understood, but it is believed to be related to its ability to interact with various biochemical molecules. It is known to be a weak acid, and it is thought to interact with proteins and other molecules in the cell, leading to changes in their structure and function. It is also known to interact with enzymes, leading to changes in their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% are not well understood, but it is known to have some effects on cells and tissues. In particular, it is known to inhibit the activity of certain enzymes, leading to changes in their activity. It is also known to have some effects on the expression of certain genes, and to affect the metabolism of certain molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% in lab experiments is its versatility. It is a relatively inexpensive compound and is highly soluble in water and ethanol, making it easy to use in a wide range of laboratory experiments. However, it is important to note that 2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is a weak acid, and as such, it can be easily broken down by enzymes or other molecules in the cell, leading to changes in its structure and function.
Future Directions
There are several potential future directions for research involving 2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95%. One potential direction is to further investigate its mechanism of action, in order to better understand how it interacts with biochemical molecules in the cell. Another potential direction is to further explore its potential applications in organic chemistry and biochemistry, in order to identify new uses for the compound. Additionally, further research into the biochemical and physiological effects of 2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% could lead to new insights into its potential therapeutic applications.
Synthesis Methods
2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% can be synthesized through a multi-step process involving the reaction of 4-ethoxy-2-methylphenol with chloroacetic acid, followed by the reaction of the resulting product with sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is then purified by recrystallization. The yield of the reaction is typically around 70-80%, making it a relatively efficient synthesis process.
Scientific Research Applications
2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has a wide range of applications in scientific research, primarily in the fields of organic chemistry and biochemistry. It is used as a reagent in various reactions, including the synthesis of other organic compounds, and as a catalyst in the preparation of polymers. It is also used as a chromogenic reagent in spectrophotometric assays, and as a fluorescent indicator in various biochemical assays.
properties
IUPAC Name |
2-chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-3-20-12-5-6-13(10(2)8-12)11-4-7-15(17)14(9-11)16(18)19/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNMKULQXINJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690749 |
Source
|
Record name | 4-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-95-8 |
Source
|
Record name | 4-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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